molecular formula C22H14Cl2N4O4 B2488012 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906163-00-6

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2488012
CAS RN: 906163-00-6
M. Wt: 469.28
InChI Key: WVZOLWWHLXNBKL-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds, closely related to 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, have been synthesized for potential application in treating tropical diseases. The indolizine core structures are strategically developed as common intermediates for efficient derivatization (Zhang et al., 2014).

Photoluminescent Material

6-Amino-8-cyanobenzo[1,2-b]indolizines, which share structural similarities with the compound , have been identified as a new class of photoluminescent materials. These compounds exhibit unique pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation (Outlaw et al., 2016).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic-thieno[2,3-b]quinoline derivatives, which are structurally related to this compound. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential of indolizine derivatives in heterocyclic chemistry (Awad et al., 1991).

Application in Dyeing Polyester Fibers

Indolizine derivatives, such as those related to this compound, have been synthesized and used in dyeing polyester fibers. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, making them beneficial for creating biologically active fabrics (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-15-9-6-13(11-16(15)24)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOLWWHLXNBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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